Lipophilicity Deficit: Partition Coefficient of Demethylpromazine Is ~10-Fold Lower Than Its Parent Compound Promazine
The partition coefficient (log P) of desmethylpromazine is approximately 10-fold lower than that of its parent compound promazine, as determined by octanol/water partitioning in the isolated perfused rat brain model. The desmethyl metabolites (desmethylpromazine and desmethylchlorpromazine) showed about the same degree of protein binding as their parent compounds, but the partition coefficients of promazine and chlorpromazine were about 10 times higher than those of their respective desmethyl metabolites [1]. This lipophilicity differential is corroborated by predicted log P values: desmethylpromazine ALOGPS log P = 4.28 (ChemAxon log P = 3.55) [2] versus promazine log P = 4.66–5.11 (experimental/predicted range) . The more hydrophilic character of desmethylpromazine directly impacts its rate of brain permeation—the desmethyl metabolites permeated more slowly into the rat brain, although at distribution equilibrium they could reach similar brain concentrations as the parent compounds [1].
| Evidence Dimension | Partition coefficient (lipophilicity) – octanol/water system |
|---|---|
| Target Compound Data | Desmethylpromazine: predicted ALOGPS log P = 4.28; partition coefficient ~10-fold lower than promazine |
| Comparator Or Baseline | Promazine: log P ~4.66–5.11 (experimental/predicted); partition coefficient ~10-fold higher than desmethylpromazine |
| Quantified Difference | Approximately 10-fold lower partition coefficient for desmethylpromazine relative to promazine. Predicted log P difference: ~0.4–0.8 log units (ALOGPS vs. promazine experimental log P) |
| Conditions | Octanol/water partition coefficient measured in isolated perfused rat brain model (Jähnchen & Krieglstein, 1971); predicted log P from ALOGPS and ChemAxon algorithms (HMDB) |
Why This Matters
A 10-fold difference in partition coefficient directly determines differential rates of membrane permeation, tissue distribution kinetics, and bioaccumulation potential—making demethylpromazine unsuitable as a surrogate for promazine in any experiment where lipophilicity-driven pharmacokinetic behavior is a variable of interest.
- [1] Jähnchen E, Krieglstein J. Die Aufnahme von Promazin, Chlorpromazin und deren Desmethylmetaboliten in das isoliert perfundierte Rattenhirn. Naunyn-Schmiedebergs Arch Pharmakol. 1971. doi:10.1007/bf00997263. The partition coefficients of promazine and chlorpromazine were about 10 times higher than those of their desmethylmetabolites. View Source
- [2] Human Metabolome Database (HMDB). Metabocard for N-Desmethylpromazine (HMDB0013939). Predicted log P: 4.28 (ALOGPS), 3.55 (ChemAxon). View Source
